Estrone β-D-Glucuronide Triacetate Methyl Ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Estrone β-D-Glucuronide Triacetate Methyl Ester involves multiple steps, starting from estrone. The process typically includes the glucuronidation of estrone, followed by acetylation and methylation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped with advanced chemical synthesis technologies. The process involves stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Estrone β-D-Glucuronide Triacetate Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .
Scientific Research Applications
Estrone β-D-Glucuronide Triacetate Methyl Ester is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a model compound for studying glucuronidation and acetylation reactions.
Biology: The compound is used to investigate estrogen metabolism and its effects on various biological systems.
Medicine: Research on this compound helps in understanding estrogen-related diseases and developing therapeutic interventions.
Industry: It is used in the development of biochemical assays and diagnostic tools
Mechanism of Action
The mechanism of action of Estrone β-D-Glucuronide Triacetate Methyl Ester involves its interaction with estrogen receptors in target tissues. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The molecular targets include estrogen response elements in the DNA, which regulate the transcription of specific genes .
Comparison with Similar Compounds
Similar Compounds
- Estrone
- Estradiol
- Estriol
- Estrone Sulfate
Uniqueness
Estrone β-D-Glucuronide Triacetate Methyl Ester is unique due to its specific glucuronidation and acetylation modifications, which enhance its stability and solubility. These properties make it particularly useful in biochemical research and industrial applications .
Properties
CAS No. |
27537-72-0 |
---|---|
Molecular Formula |
C₃₁H₃₈O₁₁ |
Molecular Weight |
586.63 |
Synonyms |
17-Oxoestra-1,3,5(10)-trien-3-yl-β-D-glucopyranosiduronic Acid Triacetate Methyl Ester; 3-(β-D-Glucopyranuronosyloxy)-estra-1,3,5(10)-trien-17-one Methyl Ester Triacetate |
Origin of Product |
United States |
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